N-[1-[2-(methylamino)-2-oxoethyl]indol-6-yl]-4-(2-oxoimidazolidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[2-(methylamino)-2-oxoethyl]indol-6-yl]-4-(2-oxoimidazolidin-1-yl)benzamide is a complex organic compound that features an indole core, a benzamide group, and an imidazolidinone moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(methylamino)-2-oxoethyl]indol-6-yl]-4-(2-oxoimidazolidin-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the indole derivative, followed by the introduction of the benzamide group and the imidazolidinone moiety. Key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of the Benzamide Group: This step often involves amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Addition of the Imidazolidinone Moiety: This can be done through nucleophilic substitution reactions or cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(methylamino)-2-oxoethyl]indol-6-yl]-4-(2-oxoimidazolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindole derivatives.
Reduction: The carbonyl groups in the benzamide and imidazolidinone moieties can be reduced to corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and benzamide rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield oxindole derivatives, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
N-[1-[2-(methylamino)-2-oxoethyl]indol-6-yl]-4-(2-oxoimidazolidin-1-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-[2-(methylamino)-2-oxoethyl]indol-6-yl]-4-(2-oxoimidazolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The benzamide and imidazolidinone moieties can enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which also feature the indole core and exhibit various biological activities.
Benzamide Derivatives: Compounds such as sulpiride and tiapride, which are used as antipsychotic agents.
Imidazolidinone Derivatives: Compounds like thiazolidinediones, which are used as antidiabetic agents.
Uniqueness
N-[1-[2-(methylamino)-2-oxoethyl]indol-6-yl]-4-(2-oxoimidazolidin-1-yl)benzamide is unique due to its combination of the indole, benzamide, and imidazolidinone moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and exhibit a broad range of activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-[2-(methylamino)-2-oxoethyl]indol-6-yl]-4-(2-oxoimidazolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-22-19(27)13-25-10-8-14-2-5-16(12-18(14)25)24-20(28)15-3-6-17(7-4-15)26-11-9-23-21(26)29/h2-8,10,12H,9,11,13H2,1H3,(H,22,27)(H,23,29)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIMDRGYDCNYCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C=CC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)N4CCNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.